8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
Molecular Formula |
C5H6N6 |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrazine |
InChI |
InChI=1S/C5H6N6/c6-9-4-5-10-8-3-11(5)2-1-7-4/h1-3H,6H2,(H,7,9) |
InChI Key |
OKVBRELRTDMMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate hydrazides with esters of fluorinated acids or activated carbonyl compounds . One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using commercially available reagents to achieve multigram quantities .
Chemical Reactions Analysis
Types of Reactions
8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival . The compound binds to these kinases, disrupting their signaling pathways and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of triazolopyrazine derivatives are highly dependent on substituent groups. Below is a comparative analysis with key analogues:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) improve stability and synthetic yields but may reduce solubility .
- Amino/hydrazinyl groups enhance hydrogen-bonding capacity, critical for biological targeting (e.g., enzyme inhibition) .
Biological Activity
8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including antibacterial and antitumor properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound consists of a triazole ring fused with a pyrazine ring, characterized by the presence of a hydrazinyl group at the 8-position. Its molecular formula is , indicating a high nitrogen content that contributes to its reactivity and biological activity. The unique structural features allow for various chemical modifications, enhancing its potential as a drug scaffold.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various pathogens. A study demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. For instance, compound 2e showed minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to standard antibiotics like ampicillin .
Summary of Antibacterial Activity
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Antitumor Activity
The compound also shows promising antitumor activity. In vitro studies have evaluated its effects on various cancer cell lines. Notably, derivatives of this compound exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. For example, one derivative demonstrated an IC50 value of 0.83 ± 0.07 μM against A549 cells and 0.15 ± 0.08 μM against MCF-7 cells .
Summary of Antitumor Activity
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets through hydrogen bonding and π-π stacking interactions with amino acid residues in target proteins . The hydrazinyl group enhances nucleophilicity, facilitating these interactions.
Structure-Activity Relationship (SAR)
A preliminary investigation into the structure-activity relationship (SAR) of triazolo[4,3-a]pyrazine derivatives suggests that modifications at specific positions can significantly influence their biological activity. For instance:
- Substituents at the R2 position can enhance antibacterial properties when they are long alkyl chains rather than aromatic groups.
- Electron-donating groups on phenyl-substituted compounds have been shown to favor antibacterial activity.
Q & A
Q. What are the common synthetic strategies for preparing 8-hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives?
The synthesis typically involves cyclization of hydrazine derivatives with pyrazine precursors. For example, describes a method starting from 2,3-dichloropyrazine, followed by cyclization with acid halides and subsequent N-alkylation. A novel electrochemical-photochemical approach ( ) uses 2,6-dimethoxypyrazine and tetrazoles to generate nitrilimine intermediates, which cyclize to form the triazolo-pyrazine backbone. Key steps include optimizing reaction conditions (e.g., temperature, solvent) and purification via recrystallization or chromatography .
Q. Which analytical techniques are validated for quantifying 8-hydrazinyl-triazolo-pyrazine derivatives in bulk substances?
Potentiometric titration with 0.1 M perchloric acid in acetic anhydride is a validated method for purity assessment (99.0–101.0% with ±0.22% uncertainty) ( ). High-performance liquid chromatography (HPLC) with UV detection at 254 nm and C18 columns is used for impurity profiling (e.g., detecting semiproducts like 1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one) .
Q. What antimicrobial activities have been reported for 8-hydrazinyl-triazolo-pyrazine derivatives?
Derivatives such as 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one show potent activity against Gram-negative bacteria (MIC 12.5 µg/mL, MBC 25.0 µg/mL) ( ). Structure-activity relationships indicate that substituents in positions 3 (e.g., thioxo groups) and 7 (e.g., fluorobenzyl) enhance activity .
Advanced Research Questions
Q. How can synthetic routes be optimized to introduce diverse substituents at positions 3 and 7 of the triazolo-pyrazine core?
demonstrates the use of carbonyl reagents (e.g., ortho-esters, anhydrides) to modify position 3, while N7-substituents are introduced via alkylation or arylation of pyrazin-2,3-dione intermediates. For example, cyclization with carbonyldiimidazole yields 2-benzyl-substituted derivatives ( ). Challenges include controlling regioselectivity and minimizing byproducts like oxidation impurities .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in antimicrobial or kinase inhibition results may arise from variations in substituent patterns or assay conditions. For instance, reports high Gram-negative activity for fluorobenzyl derivatives, while notes moderate activity in structurally similar triazole-hydrazones. Cross-validation using standardized protocols (e.g., CLSI guidelines) and computational docking studies can resolve such contradictions .
Q. How do 8-hydrazinyl-triazolo-pyrazine derivatives act as dual c-Met/VEGFR-2 kinase inhibitors?
describes derivatives with 4-oxo-pyridazinone moieties showing IC₅₀ values <100 nM against A549, MCF-7, and HeLa cell lines. Molecular modeling suggests that the triazolo-pyrazine scaffold interacts with ATP-binding pockets of c-Met and VEGFR-2. Key structural features include hydrophobic substituents at position 3 and hydrogen-bond donors at position 8 .
Q. What synthetic challenges arise in scaling up triazolo-pyrazine derivatives for preclinical studies?
highlights low yields (<50%) in cyclization steps due to side reactions (e.g., over-oxidation). Process optimizations, such as using anhydrous ammonium acetate in sealed-tube reactions ( ), or switching to flow chemistry for photochemical steps ( ), improve scalability. Impurity control (e.g., ≤0.5% total impurities) is critical for regulatory compliance .
Methodological Insights
-
Quantitative Determination Protocol () :
- Sample preparation : 0.250 g dissolved in 30 mL acetic anhydride.
- Titration : 0.1 M perchloric acid, potentiometric endpoint detection.
- Uncertainty : ±0.22% (validated for 99.0–101.0% purity).
-
Impurity Structure Source Max. Allowable Content A 1-(4-Fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one Semiproduct ≤0.3% B 7-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione Oxidation product ≤0.2%
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
